molecular formula C9H5F6NO B1372451 1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone CAS No. 489429-73-4

1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Cat. No. B1372451
CAS RN: 489429-73-4
M. Wt: 257.13 g/mol
InChI Key: GKGJOBCKNGVLON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tipranavir, a compound containing a 5-(trifluoromethyl)pyridine moiety, was achieved using a chiral auxiliary . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, was achieved in the final synthesis step .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, Jain et al. synthesized 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole and evaluated their antimicrobial activity against S. aureus, E. coli, and B. subtilis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, “(2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone” has a linear formula of C14H10F3NO .

Scientific Research Applications

Role in FDA-Approved Drugs

The trifluoromethyl group, which is present in this compound, has been found in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . For instance, Alpelisib, a drug used in cancer treatment, contains a trifluoromethyl group .

Antiviral Activity

Indole derivatives, which share a similar structure with this compound, have shown antiviral activity . For example, certain indole derivatives have shown inhibitory activity against influenza A .

Anti-Inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that “1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone” may have potential applications in the treatment of inflammatory conditions .

Anticancer Activity

Indole derivatives have shown anticancer activity . Given the structural similarities, “1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone” could potentially be used in cancer research .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that “1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone” could potentially be used in HIV research .

Antitubercular Activity

Indole derivatives have shown antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This suggests potential applications of “1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone” in the treatment of tuberculosis .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This suggests that “1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone” could potentially be used in the development of antioxidant therapies .

Applications in Agrochemical and Pharmaceutical Industries

Trifluoromethylpyridine (TFMP) and its derivatives, which share structural similarities with “1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone”, have applications in the agrochemical and pharmaceutical industries .

Safety And Hazards

The safety and hazards of similar compounds have been documented . For example, “2-Amino-5-(trifluoromethyl)benzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of research involving similar compounds have been suggested . For instance, indole derivatives, which contain a similar structural motif, have been identified as having diverse biological and clinical applications . The development of new drugs involving these compounds is an active area of research .

properties

IUPAC Name

1-[2-amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-6(16)5(3-4)7(17)9(13,14)15/h1-3H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGJOBCKNGVLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182932
Record name 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

CAS RN

489429-73-4
Record name 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=489429-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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